2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine - 107393-73-7

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine

Catalog Number: EVT-391413
CAS Number: 107393-73-7
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine serves as a critical structural motif in medicinal chemistry. Derivatives of this compound are explored for their potential in targeting G protein-coupled receptors (GPCRs) [] and are particularly significant in developing therapeutic agents for neurological disorders. [, , , , , , , ]

Synthesis Analysis

A solid-phase strategy enables the efficient synthesis of di- and tri-substituted benzazepine derivatives. This method involves immobilizing a precursor, such as 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine, on a resin. Subsequent chemical transformations, like acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald-Hartwig cross-coupling reactions, are performed on the solid support. This approach facilitates the preparation of diverse benzazepine libraries with high purity. []

Molecular Structure Analysis

The core structure of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine consists of a benzene ring fused to a seven-membered azepine ring. The amine group at the 7-position plays a crucial role in interacting with biological targets. Substitutions on both the benzene and azepine rings influence the compound's pharmacological properties. []

Conformationally Restricted Analogues

Studies investigating conformationally restricted analogues, such as 6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepines, have elucidated the structure-activity relationships of benzazepine derivatives. Notably, the orientation of substituents on the benzazepine nucleus significantly impacts their affinity for target receptors. For instance, axial substituents at specific positions can diminish binding affinity. []

Copper-Mediated Radiofluorination

This method enables the incorporation of fluorine-18 into benzazepine derivatives, yielding valuable positron emission tomography (PET) imaging agents. This process achieves good radiochemical yields and high molar activities, essential for in vivo applications. []

Acid-Catalyzed Hydrolysis

Studies on trimethoxy derivatives of benzazepines have shown that the methoxy groups exhibit varying susceptibility to acid-catalyzed cleavage. This observation highlights the potential for selective deprotection strategies in synthesizing benzazepine analogues. []

GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors (NMDARs)

Certain benzazepine analogues demonstrate high affinity and selectivity for the GluN2B subunit of NMDARs. This interaction is of significant interest in developing imaging agents for PET studies and potential therapeutic agents for neurological disorders. []

Dopamine Receptors

Specific benzazepine derivatives exhibit antagonist or agonist activity at dopamine receptors, particularly the D1 subtype. These compounds are instrumental in investigating the role of dopamine receptors in various neurological and behavioral processes. [, , ]

Sigma-1 Receptors

Benzazepine-based compounds can act as allosteric modulators of sigma-1 receptors. These interactions are being explored for their potential anti-seizure activities. []

Applications in Various Fields

Pharmacology and Therapeutics

The dopaminergic activity of benzazepine derivatives suggests their potential use in treating disorders related to dopamine dysfunction, such as Parkinson's disease and schizophrenia1. The selective antagonism of M3 receptors by tetrahydro-[1H]-2-benzazepin-4-ones could be beneficial in treating respiratory disorders like chronic obstructive pulmonary disease (COPD) and overactive bladder2.

Cardiovascular Medicine

The ACE inhibitory activity of 1-benzazepin-2-one derivatives positions them as candidates for treating hypertension and heart failure. Their ability to modulate the renin-angiotensin system could lead to new treatments for cardiovascular diseases3.

Pain Management

The selective inhibition of nNOS by 1,7-disubstituted benzazepine derivatives offers a novel approach to pain management, particularly in neuropathic pain, which is often resistant to conventional analgesics4.

Anti-inflammatory Applications

Enamine derivatives of benzazepines have shown significant anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions5.

(5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390)

Compound Description: (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol, also known as SCH 23390, is a dopamine D1 antagonist. It is used as a tool to study the role of dopamine D1 receptors in various biological processes.

Relevance: (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol shares the core structure of 2,3,4,5-tetrahydro-1H-3-benzazepine with the target compound, 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, but has additional substituents including a chlorine atom at the 8-position, a methyl group at the 3-position, a phenyl group at the 5-position, and a hydroxyl group at the 7-position.

6,6a,7,8,9,13b-Hexahydro-5H-benzo[d]naphtho[2,1-b]azepines

Compound Description: 6,6a,7,8,9,13b-Hexahydro-5H-benzo[d]naphtho[2,1-b]azepines are conformationally restricted analogues of SCH 23390, designed and synthesized to study the structure-affinity relationships of dopamine D1 antagonists. These compounds exhibit varying degrees of affinity for dopamine D1 receptors depending on their stereochemistry.

6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepin-7,8-diol (SK&F 82526)

Compound Description: 6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepin-7,8-diol, also known as SK&F 82526, is a benzazepine derivative exhibiting renal vasodilator and dopamine-sensitive adenylate cyclase activities. It acts as a dopamine D1 agonist.

Relevance: This compound shares the same 2,3,4,5-tetrahydro-1H-3-benzazepine core structure with 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. It differs in the substituents attached to the core, featuring a chlorine atom at the 6-position, a 4-hydroxyphenyl group at the 1-position, and hydroxyl groups at the 7- and 8-positions.

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols

Compound Description: 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols are a novel class of NR2B-selective NMDA receptor antagonists derived from the structural modification of ifenprodil. They are synthesized by cleaving and reconstructing the piperidine ring of ifenprodil.

Relevance: These compounds are structurally related to 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine as they share the same 2,3,4,5-tetrahydro-1H-3-benzazepine core structure. They differ by the presence of a methoxy group at the 7-position and a hydroxyl group at the 1-position instead of an amine group.

-7-methoxy-3-(4-(4-(methylthio)phenyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol (11C-NR2B-SMe)

Compound Description: -7-methoxy-3-(4-(4-(methylthio)phenyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol, or 11C-NR2B-SMe, is a radioligand developed for imaging the NR2B subunit within the N-methyl-d-aspartate receptor using Positron Emission Tomography (PET). It exhibits high affinity for NR2B receptors.

Relevance: 11C-NR2B-SMe belongs to the same chemical class as 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, sharing the 2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol core. The key structural differences are the presence of a methoxy group at the 7-position, a (4-(methylthio)phenyl)butyl chain at the 3-position, and a hydroxyl group at the 1-position instead of an amine group at the 7-position.

3-Methyl-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol (SOMCL-668)

Compound Description: 3-Methyl-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol, known as SOMCL-668, is a derivative of SKF83959, and acts as a potent allosteric modulator of sigma-1 receptors.

Relevance: SOMCL-668 is structurally related to 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine as both compounds share the 2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol core structure. The key structural difference lies in the presence of a 3-methyl-phenyl substituent at the nitrogen atom in SOMCL-668, while 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine has an amino group at the 7-position.

N-Methyl-6-(3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)-nicotamide (GSK189254)

Compound Description: N-Methyl-6-(3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)-nicotamide, or GSK189254, is a highly potent, selective, and brain-penetrant H3 receptor antagonist. This compound demonstrates potential for studying and treating central nervous system disorders.

2-Oxo-7-sulfonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Compound Description: 2-Oxo-7-sulfonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives were used as a starting point for the efficient synthesis of novel amide derivatives with potential therapeutic applications. These compounds represent a structural class that can be further modified for drug discovery.

Relevance: This compound shares the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core with 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine, but differs in the presence of a sulfonyl group at the 7-position and an oxo group at the 2-position, compared to the amine group at the 7-position in the target compound.

Mechanism of Action

The dopaminergic activity of substituted benzazepines has been a significant focus of research. In one study, 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and evaluated for their agonistic effects on central and peripheral dopamine receptors. These compounds showed dopaminergic activity by affecting renal blood flow in anesthetized dogs and inducing rotational effects in rats with lesions in the substantia nigra. Additionally, they stimulated rat striatal adenylate cyclase in vitro, indicating central dopaminergic activity1.

Another area of interest is the antagonistic effects on muscarinic (M3) receptors. Tetrahydro-[1H]-2-benzazepin-4-ones were developed as potentially selective M3 receptor antagonists. These compounds demonstrated selectivity over M2 receptors, indicating their potential as therapeutic agents for conditions where M3 receptor antagonism is beneficial2.

Angiotensin-converting enzyme (ACE) inhibitors have also been explored, with derivatives of 1-benzazepin-2-one showing potent inhibitory effects on ACE. These compounds were tested in dogs and showed significant inhibition of the angiotensin I pressor response, suggesting their potential use in treating hypertension and cardiovascular diseases3.

Furthermore, a novel class of 1,7-disubstituted benzazepine derivatives was designed as selective inhibitors of human neuronal nitric oxide synthase (nNOS). These inhibitors showed potential therapeutic applications in neuropathic pain models and exhibited minimal activity in safety pharmacology studies, including the hERG K(+) channel inhibition assay4.

Properties

CAS Number

107393-73-7

Product Name

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2

InChI Key

LOXPKSAIAHLVML-UHFFFAOYSA-N

SMILES

C1CNCCC2=C1C=CC(=C2)N

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.